2,3,4,6-四-o-乙酰-α-d-半乳呋喃糖基氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

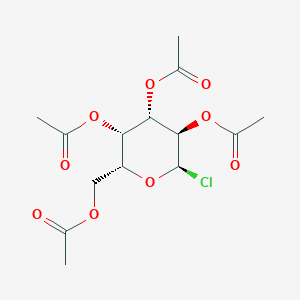

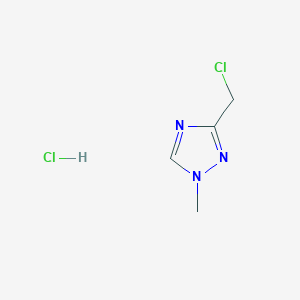

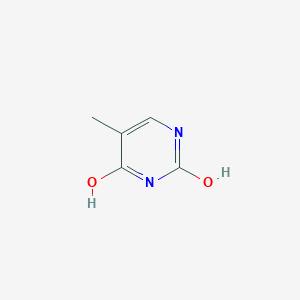

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is a type of sugar derivative that is commonly used as a sugar donor in glycosylation methods . The glucose, galactose, and mannose in this compound have their hydroxyl groups protected by acetyl groups .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride involves the protection of glucose, galactose, and mannose’s hydroxyl groups with acetyl groups . Glucosamine and galactosamine are protected by phthaloyl groups for the amino groups and acetyl groups for the hydroxyl groups .Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride consists of a galactopyranosyl ring with acetyl groups attached to the 2,3,4, and 6 positions .Chemical Reactions Analysis

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride include its white to off-white color, its solubility in chloroform (5 mg/mL), and its optical activity .科学研究应用

Synthesis of Carbohydrates

This compound is paramount in the synthesis of carbohydrates, including proteoglycans and glycolipids . These complex carbohydrates play crucial roles in various biological processes, such as cell signaling, molecular recognition, and immune response.

Creation of Pharmaceuticals

The compound’s prospective role extends to the creation of pharmaceuticals targeting ailments associated with carbohydrate metabolism disorders . This could potentially lead to new treatments for diseases like diabetes and galactosemia.

Synthesis of Propargyl Glucopyranoside

It is used in the synthesis of propargyl glucopyranoside . The propargyl function in organic synthesis and carbohydrate chemistry is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Construction of Quinoline-based Glycoconjugates

Another useful application of propargyl glucopyranoside, which can be synthesized from this compound, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry due to their biological activities.

Deacylation Studies

The compound is used in deacylation studies of glucose, galactose, and mannose pentaacetates . These studies are important for understanding the anomeric effect during deacetylation and dealkylation, which has implications in carbohydrate chemistry .

Organic Condensation Reagent

It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides have applications in the development of vaccines and diagnostic tests.

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)

![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)